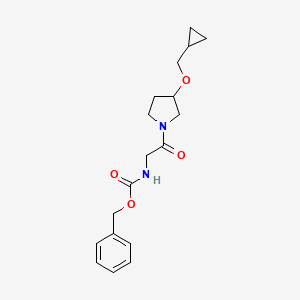

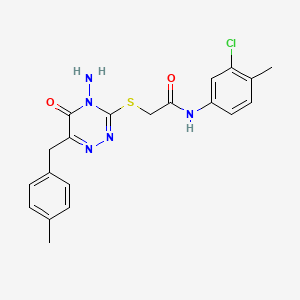

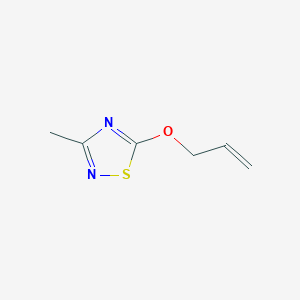

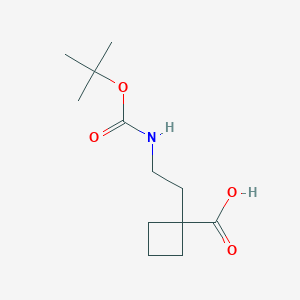

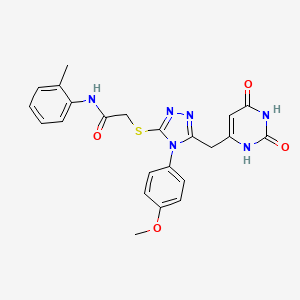

![molecular formula C13H11N3O3 B2696411 (8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid CAS No. 1031669-77-8](/img/structure/B2696411.png)

(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid” is a chemical compound. It is a potent NFκB activator and selectively stimulates Toll-like receptor 4 (TLR4) in human and mouse cells .

Synthesis Analysis

The synthesis of this compound involves modifications of the pyrimido [5,4-b]indole scaffold at the carboxamide, N-3, and N-5 positions . The chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines provides an overview of the synthesis methods .Molecular Structure Analysis

The molecular structure of this compound is based on a pyrimido[5,4-b]indole scaffold . Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers .Chemical Reactions Analysis

The chemical reactions involving this compound are related to the reactivities of the substituents linked to the ring carbon and nitrogen atoms . Synthetic modifications of the pyrimido [5,4-b]indole scaffold revealed differential TLR4 dependent production of NFκB and type I interferon associated cytokines .Mechanism of Action

Target of Action

The primary target of the compound (8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid is the Toll-like receptor 4 (TLR4) in human and mouse cells . TLR4 is a part of the innate immune system and plays a crucial role in pathogen recognition and activation of innate immunity.

Mode of Action

The compound this compound interacts with its target, TLR4, and selectively stimulates it . This interaction leads to the activation of NFκB, a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Result of Action

The result of the action of this compound is the stimulation of the innate immune response . By activating TLR4 and subsequently NFκB, it leads to the production of cytokines that play a crucial role in immune response .

Advantages and Limitations for Lab Experiments

(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been extensively studied in preclinical studies and has shown promising results in cancer treatment. However, there are also limitations to using this compound in lab experiments. It has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. In addition, it may have off-target effects that could affect normal cells.

Future Directions

There are several future directions for research on (8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid. One direction is to further study its mechanism of action and identify its molecular targets. Another direction is to test its safety and efficacy in clinical trials. Additionally, there is potential to use this compound in combination with other cancer treatments to enhance their efficacy. Finally, there is potential to use this compound in other diseases that have defects in the DDR pathway, such as neurodegenerative diseases.

Synthesis Methods

(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis starts with the condensation of 2-amino-6-methyl-4,5,6,7-tetrahydrobenzothiazole with ethyl acetoacetate to form 2-ethyl-6-methyl-4,5,6,7-tetrahydrobenzothiazole-3-carboxylic acid ethyl ester. This intermediate is then reacted with 2-chloro-3-formylquinoline to form 8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indole-3-carboxylic acid ethyl ester. Finally, this intermediate is hydrolyzed to form this compound.

Scientific Research Applications

(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target cancer cells that have defects in the DDR pathway, which is a common characteristic of many types of cancer. In preclinical studies, this compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, colon, and ovarian cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

properties

IUPAC Name |

2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c1-7-2-3-9-8(4-7)11-12(15-9)13(19)16(6-14-11)5-10(17)18/h2-4,6,15H,5H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYJPVGLCQWLQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-[(4-nitrophenyl)amino]propanoic acid](/img/structure/B2696329.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2696339.png)

![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2696341.png)

![2,2-Difluoro-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-6-carboxylic acid](/img/structure/B2696342.png)

![2-{1-(2-fluorophenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2696351.png)